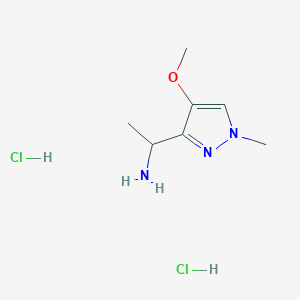
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, commonly known as ITX-3, is a small molecule inhibitor that has been used in various scientific research applications. This compound has attracted significant attention due to its potential use in the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Serotonin Receptor Agonists
Compounds with indole and substituted ethylamine groups have been studied for their agonist activity at serotonin receptors. For example, indolyethylamines displaying agonist activity at the 5-HT1D receptors show promise for the development of novel therapeutics in neuropsychiatric and neurological disorders, including migraine and depression (Barf et al., 1996).
Anticancer Agents
Derivatives of indolin-2-one have been evaluated for their in vitro cytotoxicity against various human tumor cell lines. Some of these compounds have shown significant anticancer activity, suggesting their potential as leads for anticancer drug development (Penthala et al., 2010).
Material Science and Polymer Chemistry
The synthesis and characterization of polymers with photolabile groups that can switch from cationic to zwitterionic forms upon irradiation have implications in material science, particularly for controlled release and surface modification applications (Sobolčiak et al., 2013).
Chiral Recognition and Stereochemistry
The study of chiral recognition in melatonin receptor ligands, mimicking the indole structure of melatonin, has implications for the design of drugs with improved selectivity and efficacy. Understanding how conformation affects receptor binding can lead to more effective treatments for sleep disorders and depression (Elisi et al., 2020).
Fluorescence Chemosensors
Thiophene-2-yl)oxazole derivatives have been developed as "turn on" fluorescence chemosensors for metal ions, demonstrating the potential for applications in environmental monitoring and bioimaging (Liu et al., 2022).
Mechanism of Action
The indole nucleus is an important heterocyclic system that provides the skeleton to many bioactive compounds . It’s aromatic in nature due to the presence of 10 π-electrons (two from the lone pair on nitrogen and eight from double bonds) . This allows for electrophilic substitution to occur readily on indole .
properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-30-21-10-5-3-8-18(21)15-25-23(28)24(29)26-16-20(22-11-6-14-31-22)27-13-12-17-7-2-4-9-19(17)27/h2-11,14,20H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZISDGYFDCZWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2959102.png)
![(E)-3-(furan-2-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide](/img/structure/B2959103.png)
![1,3-Dichloropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959104.png)

![(3-Methoxy-1-methylpyrazol-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2959108.png)

![4-[(Allylamino)sulfonyl]benzoic acid](/img/structure/B2959110.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide](/img/structure/B2959111.png)
![1-Benzyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2959112.png)
![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2959113.png)



![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2959124.png)